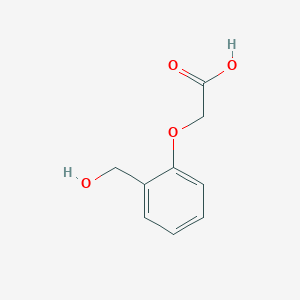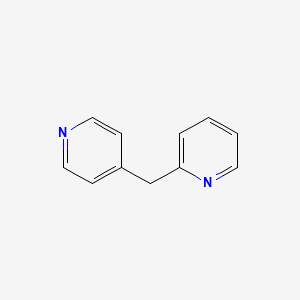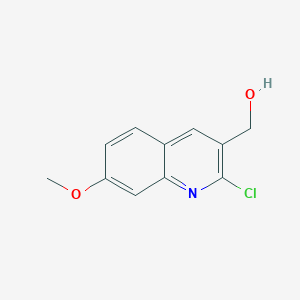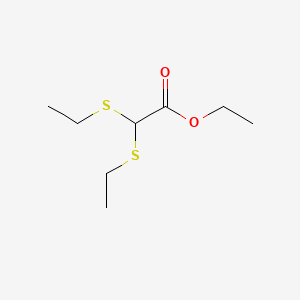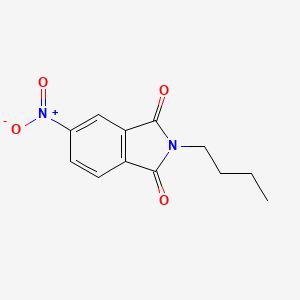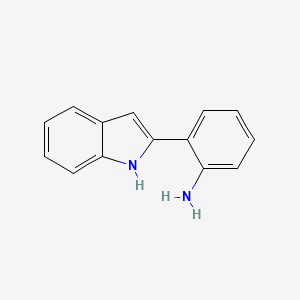
2-(2-Aminophenyl)indole
Übersicht
Beschreibung
2-(2-Aminophenyl)indole is an indole derivative . It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives, having pharmacological applications .
Synthesis Analysis
Ceria-supported ruthenium catalysts have been found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol . An AgOTf-catalyzed reaction of β-(2-Aminophenyl)-α,β-ynones provides 3-unsubstituted 2-acylindoles in good yields under microwave heating .Molecular Structure Analysis
The molecular structure of 2-(2-Aminophenyl)indole is C14H12N2 . The molecular weight is 208.26 .Chemical Reactions Analysis
2-(2-Aminophenyl)indole undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminophenyl)indole include a molecular weight of 208.26 . The melting point is 154-155°C .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Fujita, Yamamoto, and Yamaguchi (2002) explored the use of 2-(2-aminophenyl)indole in the synthesis of indole derivatives through iridium-catalyzed oxidative cyclization of amino alcohols. This method is effective for synthesizing various heterocyclic compounds, highlighting the versatility of 2-(2-aminophenyl)indole in organic synthesis (Fujita, Yamamoto, & Yamaguchi, 2002).
Antimicrobial Properties
Rohini et al. (2010) synthesized a series of indolo[1,2-c]quinazoline derivatives using 2-(2-aminophenyl)indole and found them to exhibit significant antimicrobial activity against various bacterial and fungal strains (Rohini, Reddy, Shanker, Hu, & Ravinder, 2010).
Anticancer Research
Gaikwad et al. (2019) demonstrated the anticancer potential of 2-phenylindole derivatives against various cancer cell lines, including melanoma and lung cancer. This study suggests the promise of 2-(2-aminophenyl)indole derivatives as future anticancer drugs (Gaikwad, Bobde, Ganesh, Patel, Rathore, Ghosh, Das, & Gayen, 2019).
Synthesis of Novel Compounds
Al-Ostoot et al. (2019) reported the synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound derived from 2-(2-aminophenyl)indole. This study contributes to the development of new indole analogs with potential applications in medicinal chemistry (Al-Ostoot, Stondus, Anthal, Venkatesh, Mohammed, Sridhar, Khanum, & Kant, 2019).
Antioxidant Properties
Karaaslan et al. (2013) synthesized a series of 2-(4-aminophenyl)-1H-indoles and demonstrated their potent antioxidant activity, comparable to melatonin. This research indicates the potential of 2-(2-aminophenyl)indole derivatives in developing new antioxidant therapies (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).
Therapeutic Applications Overview
Chadha and Silakari (2017) provided an overview of indoles in medicinal chemistry, emphasizing the significance of the indole nucleus in various therapeutic applications. This review underscores the broad utility of 2-(2-aminophenyl)indole in drug development (Chadha & Silakari, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRGXQCKYFJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352891 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)indole | |
CAS RN |
32566-01-1 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




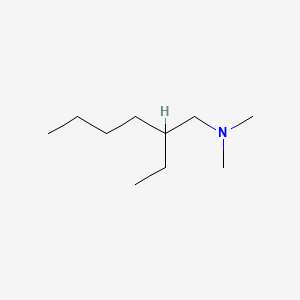
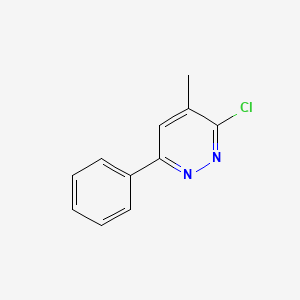
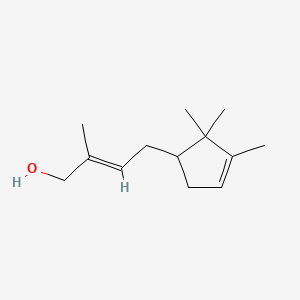
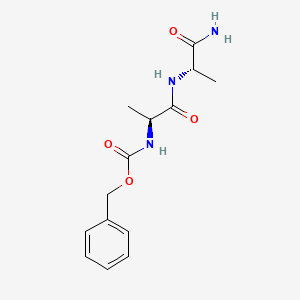
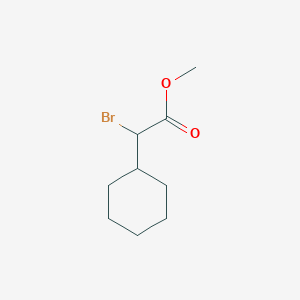
![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)
